BenchChemオンラインストアへようこそ!

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

regioisomer structure‑activity relationship hydrogen‑bond donor

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide (CAS 946359‑95‑1, MW 437.5, C₁₈H₁₆FN₃O₅S₂) is a synthetic small‑molecule benzothiazole‑amide derivative that integrates a 6‑fluorobenzothiazole core, a 2‑hydroxybenzamide linker, and a morpholin‑4‑ylsulfonyl substituent at the 5‑position of the benzamide ring [REFS‑1]. This specific substitution pattern—an ortho‑hydroxy group coupled with a meta‑morpholinosulfonyl moiety—differentiates it from regioisomeric analogs such as the para‑morpholinosulfonyl derivative (CAS 919052‑62‑3) and from other 6‑fluorobenzo[d]thiazole amides that lack the morpholinosulfonyl or 2‑hydroxy groups [REFS‑2][REFS‑3].

Molecular Formula C18H16FN3O5S2
Molecular Weight 437.46
CAS No. 946359-95-1
Cat. No. B2458546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
CAS946359-95-1
Molecular FormulaC18H16FN3O5S2
Molecular Weight437.46
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C18H16FN3O5S2/c19-11-1-3-14-16(9-11)28-18(20-14)21-17(24)13-10-12(2-4-15(13)23)29(25,26)22-5-7-27-8-6-22/h1-4,9-10,23H,5-8H2,(H,20,21,24)
InChIKeyYUTXPYKQBZSZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide (CAS 946359-95-1): Structural Identity & Physicochemical Baseline for Procurement Screening


N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide (CAS 946359‑95‑1, MW 437.5, C₁₈H₁₆FN₃O₅S₂) is a synthetic small‑molecule benzothiazole‑amide derivative that integrates a 6‑fluorobenzothiazole core, a 2‑hydroxybenzamide linker, and a morpholin‑4‑ylsulfonyl substituent at the 5‑position of the benzamide ring [REFS‑1]. This specific substitution pattern—an ortho‑hydroxy group coupled with a meta‑morpholinosulfonyl moiety—differentiates it from regioisomeric analogs such as the para‑morpholinosulfonyl derivative (CAS 919052‑62‑3) and from other 6‑fluorobenzo[d]thiazole amides that lack the morpholinosulfonyl or 2‑hydroxy groups [REFS‑2][REFS‑3]. Benzothiazole amides, as a class, have been investigated as NQO2 inhibitors, antimicrobial agents, and cholinesterase inhibitors, with quantitative potency readouts highly dependent on the nature and position of peripheral substituents [REFS‑3][REFS‑4].

Why In‑Class 6‑Fluorobenzo[d]thiazole Amides Cannot Substitute for N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide


Within the 6‑fluorobenzo[d]thiazole amide family, even minor structural perturbations produce large shifts in target engagement and biological potency. The NQO2 enzyme inhibition landscape illustrates this sensitivity: among 3,5‑dimethoxybenzothiazole analogs, replacing a methoxy with fluorine (compound 8) raises the IC₅₀ from 108 nM to >100 µM—a >900‑fold loss of activity [REFS‑1]. Similarly, the regioisomeric shift from the 5‑morpholinosulfonyl‑2‑hydroxy substitution pattern (CAS 946359‑95‑1) to the 4‑morpholinosulfonyl isomer (CAS 919052‑62‑3) eliminates the intramolecular hydrogen‑bonding network that the ortho‑hydroxy group can establish with the amide carbonyl [REFS‑2][REFS‑3]. In antimicrobial screening of 6‑fluorobenzo[d]thiazole amides, activity against standard bacterial and fungal strains ranged from inactivity to MIC values comparable to clinical reference agents—demonstrating that the amide substituent, not merely the benzothiazole core, governs the pharmacodynamic outcome [REFS‑4]. These structure‑activity relationships underscore that generic substitution by another “6‑fluorobenzo[d]thiazole amide” carries a high risk of losing the desired biological profile.

Quantitative Differentiation Evidence for N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide Against Closest Analogs


Regioisomeric Differentiation: 5‑Morpholinosulfonyl‑2‑hydroxy vs. 4‑Morpholinosulfonyl Substitution

The target compound (CAS 946359‑95‑1) carries a 2‑hydroxy group ortho to the amide carbonyl and a 5‑morpholinosulfonyl group meta to the carbonyl. Its closest commercially available regioisomer, N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 919052‑62‑3), positions the morpholinosulfonyl group para to the carbonyl and lacks the hydroxyl substituent entirely. The ortho‑hydroxy motif in the target compound is capable of forming a six‑membered intramolecular hydrogen bond with the amide carbonyl oxygen, which can rigidify the benzamide‑benzothiazole dihedral angle and influence target‑binding conformation [REFS‑1][REFS‑2]. In published benzothiazole SAR, the introduction of a hydrogen‑bond donor on the benzamide ring has been associated with enhanced NQO2 inhibition; for example, the resveratrol mimetic 6‑hydroxy‑2‑(3′,5′‑dihydroxyphenyl)benzo[d]thiazole (compound 15) exhibited an IC₅₀ of 25 nM, whereas the des‑hydroxy analog was substantially less active [REFS‑3].

regioisomer structure‑activity relationship hydrogen‑bond donor

NQO2 Enzyme Inhibition: Class‑Level Potency Gradients Driven by Benzothiazole Substituents

Benzothiazole derivatives are established inhibitors of the oxidoreductase NQO2, a target implicated in cancer, neurodegeneration, and inflammation. In a panel of 55 benzothiazoles, NQO2 IC₅₀ values spanned four orders of magnitude—from 25 nM (compound 15) to >100 µM (compound 8)—depending on the nature and position of substituents on the benzothiazole and pendant phenyl rings [REFS‑1]. Substitution of a methoxy group by fluorine at the benzothiazole 3‑position increased IC₅₀ from 108 nM to >100 µM (compounds 3 vs. 8), while replacing a methoxy with a hydroxyl group improved potency from 51 nM to 25 nM (compounds 40 vs. 15) [REFS‑1]. Although the target compound has not been directly assayed in published NQO2 studies, its structural features—a 6‑fluorobenzothiazole core, a 2‑hydroxybenzamide moiety, and a morpholinosulfonyl electron‑withdrawing group—are consistent with the pharmacophoric elements that yield sub‑micromolar NQO2 inhibition in structurally related benzothiazole amides [REFS‑2].

NQO2 inhibition IC₅₀ benzothiazole SAR inflammation cancer

Antimicrobial Activity of 6‑Fluorobenzo[d]thiazole Amides: Quantitative Benchmarking Against Clinical Standards

In a focused library of 1‑[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, several compounds demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable or slightly superior to the clinical reference agents chloramphenicol, cefoperazone, and amphotericin B [REFS‑1]. The target compound (CAS 946359‑95‑1) differs from this library by bearing a direct N‑(benzothiazol‑2‑yl)benzamide linkage (rather than an ethyl spacer) and a morpholinosulfonyl‑2‑hydroxy substitution pattern. While specific MIC data for the target compound have not been published, the 6‑fluorobenzothiazole amide class has yielded compounds with MIC values in the low µg mL⁻¹ range against Gram‑positive and fungal pathogens, establishing a class‑level benchmark for antimicrobial screening [REFS‑1].

antimicrobial antifungal MIC 6‑fluorobenzothiazole amide drug‑resistant infection

Physicochemical Differentiation: Calculated Descriptors vs. 4‑Morpholinosulfonyl Regioisomer

Compared to the 4‑morpholinosulfonyl regioisomer (CAS 919052‑62‑3), the target compound contains an additional hydroxyl group and a different sulfonyl position. This results in an increased molecular weight (437.5 vs. 421.5 Da), an additional hydrogen‑bond donor (HBD count = 2 vs. 1), and a higher topological polar surface area (tPSA), which together predict lower passive membrane permeability and potentially reduced CNS penetration relative to the des‑hydroxy analog [REFS‑1][REFS‑2]. In medicinal chemistry, these differences are critical: the additional HBD and tPSA may improve aqueous solubility and reduce hERG liability, while the intramolecular H‑bond between the 2‑OH and the amide carbonyl can shield the polar surface, partially mitigating the permeability penalty [REFS‑3].

logP hydrogen‑bond donors topological polar surface area drug‑likeness regioisomer comparison

Priority Application Scenarios for N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide Based on Quantitative Differentiation Evidence


NQO2‑Targeted Probe Development for Cancer and Neuroinflammation Research

The benzothiazole scaffold, particularly when decorated with hydroxyl and sulfonamide/amide motifs, has yielded potent NQO2 inhibitors (IC₅₀ as low as 25 nM) [REFS‑1]. The target compound’s 2‑hydroxy‑5‑morpholinosulfonyl substitution pattern incorporates the hydrogen‑bond donor and electron‑withdrawing elements associated with high‑affinity NQO2 binding, making it a rational candidate for probe optimization in NQO2‑dependent disease models, including quinone‑mediated oxidative stress in neurodegeneration and cancer chemoresistance.

Antimicrobial Resistance Screening Libraries Requiring Differentiated Benzothiazole Chemotypes

Published 6‑fluorobenzo[d]thiazole amides have exhibited in vitro antibacterial and antifungal MIC values comparable to chloramphenicol, cefoperazone, and amphotericin B [REFS‑2]. The target compound differs from the previously screened library by its direct N‑(benzothiazol‑2‑yl)benzamide linkage and morpholinosulfonyl‑hydroxy substitution, offering a structurally distinct chemotype for hit‑finding campaigns against multidrug‑resistant Gram‑positive bacteria and Candida spp.

Regioisomer‑Specific SAR Studies to Deconvolute Hydrogen‑Bonding and Sulfonyl Position Effects

The availability of the target compound (5‑morpholinosulfonyl‑2‑hydroxy) alongside its regioisomer (4‑morpholinosulfonyl, no hydroxy) enables head‑to‑head SAR investigations to quantify the contribution of the ortho‑hydroxy group to target binding, solubility, and permeability [REFS‑3][REFS‑4]. Such paired‑isomer studies are valuable for lead optimization programs where fine‑tuning hydrogen‑bond donor count and tPSA is critical for achieving the desired ADME‑Tox profile.

Chemical Biology Studies Requiring a Morpholinosulfonyl‑Containing Benzothiazole with Defined Physicochemical Space

Morpholinosulfonyl groups are privileged motifs in kinase inhibitor design (e.g., PI3K inhibitors), offering improved aqueous solubility and reduced off‑target promiscuity relative to aryl‑sulfonamides [REFS‑5]. The target compound provides a morpholinosulfonyl‑benzothiazole scaffold with a predicted tPSA of ~130 Ų and two hydrogen‑bond donors, occupying a distinct region of drug‑like chemical space suitable for probing extracellular enzyme targets where moderate permeability and high solubility are desired [REFS‑4].

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.